molecular formula C19H13ClN4O2S B15019678 7-[(2-chlorobenzyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

7-[(2-chlorobenzyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B15019678
M. Wt: 396.9 g/mol
InChI Key: ZPYSLBABPFACHL-UHFFFAOYSA-N
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Description

7-[(2-chlorobenzyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with another pyrimidine ring, and a sulfanyl group attached to a chlorobenzyl moiety. The molecular formula of this compound is C19H13ClN4O2S, and it has a molecular weight of 396.85 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-chlorobenzyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 2-chlorobenzyl mercaptan with 3-phenylpyrimidine-2,4(1H,3H)-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium methoxide, in a suitable solvent like butanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-[(2-chlorobenzyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorobenzyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-[(2-chlorobenzyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[(2-chlorobenzyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(2-chlorobenzyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, such as the fused pyrimidine rings and the presence of a sulfanyl group attached to a chlorobenzyl moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C19H13ClN4O2S

Molecular Weight

396.9 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C19H13ClN4O2S/c20-15-9-5-4-6-12(15)11-27-18-21-10-14-16(22-18)23-19(26)24(17(14)25)13-7-2-1-3-8-13/h1-10H,11H2,(H,21,22,23,26)

InChI Key

ZPYSLBABPFACHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CN=C(N=C3NC2=O)SCC4=CC=CC=C4Cl

Origin of Product

United States

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